molecular formula C10H14O2 B1178620 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE CAS No. 132249-12-8

2-(2-AMINO-4-BIPHENYL)PROPIONITRILE

Cat. No.: B1178620
CAS No.: 132249-12-8
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Description

Overview of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE within Contemporary Chemical Research

2-(2-AMINO-4-BIPHENYL)PROPIONITRILE is a bifunctional organic molecule that has garnered attention in modern chemical research due to its unique structural characteristics. The compound, with the chemical formula C₁₅H₁₄N₂ and a molecular weight of 222.29 g/mol , is built upon a rigid biphenyl (B1667301) scaffold. echemi.com This core structure is substituted with two key functional groups: a primary amino group (-NH₂) at the 2-position of one phenyl ring and a propionitrile (B127096) group (-CH(CH₃)CN) at the 4-position.

The stereochemistry of the molecule is significantly affected by the steric hindrance between the substituents and the hydrogen atoms on the biphenyl system. The presence of the amino group introduces polarity and the capacity for hydrogen bonding, while the nitrile group contributes to the molecule's electronic properties through π-electron delocalization across the aromatic system. Spectroscopic analysis of analogous biphenyl nitriles typically shows aromatic proton signals in the range of δ 6.6–7.3 ppm in nuclear magnetic resonance (NMR) spectroscopy. The nitrile functional group itself is a versatile entity in organic synthesis, capable of transformations into various other groups like amines, amides, and carboxylic acids. researchgate.netwikipedia.org

Current research explores the utility of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE as a building block for more complex molecules, including heterocyclic compounds and potential enzyme ligands. Its bifunctional nature, combining a nucleophilic amino group and a reactive nitrile, makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE

Property Value
CAS Number 132249-12-8 echemi.com
Molecular Formula C₁₅H₁₄N₂ echemi.com
Molecular Weight 222.29 g/mol
IUPAC Name 2-(2-Amino-4-phenylphenyl)propanenitrile
Core Structure Biphenyl

| Key Functional Groups | 2-Amino, 4-Propionitrile |

Significance as a Precursor in Advanced Organic Synthesis and Pharmaceutical Intermediates

The primary significance of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE lies in its role as a versatile precursor in the synthesis of high-value chemical entities, particularly within the pharmaceutical industry. It is identified as a key intermediate in the manufacturing pathway of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). echemi.comnih.gov The synthesis involves the transformation of the amino and nitrile groups into the fluoro and carboxylic acid functionalities, respectively, found in the final drug molecule. echemi.com

Beyond this specific application, the biphenyl moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antihypertensive properties. researchgate.net The nitrile group itself is recognized as an important pharmacophore. nih.gov It can act as a bioisostere for a carbonyl group, functioning as a hydrogen bond acceptor in interactions with biological targets like enzymes and receptors. nih.gov This feature is exploited in various approved drugs, underscoring the value of nitrile-containing intermediates like 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE. nih.gov Research has also pointed towards its use as a starting material for developing novel kinase inhibitors and specialized fluorescent probes.

Table 2: Comparison with Structurally Related Compounds

Compound Name Key Features Primary Applications/Reactivity
2-(2-Amino-4-biphenyl)propionitrile Rigid biphenyl system with amino and propionitrile groups. Precursor for pharmaceuticals (e.g., Flurbiprofen) and heterocyclic synthesis. echemi.com
Propionitrile Simple aliphatic nitrile. Solvent and versatile intermediate in general organic synthesis.
2'-Amino-biphenyl-4-carbonitrile Biphenyl core with amino and cyano groups at different positions. smolecule.com Building block for drug development and potential use in materials science and catalysis. smolecule.com

| 2-Amino-2-phenylpropanenitrile | Contains a single phenyl ring instead of a biphenyl system. | Intermediate in organic synthesis, investigated for potential biological activities. |

Historical Development and Relevant Biphenyl Nitrile Chemistry

The synthesis of biphenyl structures has been a central theme in organic chemistry for over a century. rsc.org Traditional methods for creating the crucial carbon-carbon bond between two aryl rings rely heavily on metal-catalyzed cross-coupling reactions. Seminal discoveries like the Ullmann reaction and the Suzuki-Miyaura coupling reaction, the latter often employing a palladium catalyst, became foundational for synthesizing a vast array of biphenyl derivatives. researchgate.netrsc.org These methods typically involve the coupling of an aryl halide with another aryl component. researchgate.net

The introduction of the nitrile group onto an aromatic ring also has a rich history. The Sandmeyer reaction, a classic transformation, allows for the conversion of an aryl diazonium salt (derived from an aniline) into an aryl nitrile using copper(I) cyanide. wikipedia.org Another established method is the Rosenmund-von Braun synthesis, which produces aryl nitriles from the corresponding aryl halides. wikipedia.org

A documented manufacturing route for 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE illustrates the multi-step nature of classical organic synthesis. The process begins with methyl benzylacetonitrile and proceeds through several stages of methylation, nitration, reduction, and acetylation before the crucial biphenyl ring formation. The final step involves the reduction of a nitro group to the target primary amine. echemi.com

More recent advancements in synthetic methodology have focused on increasing efficiency and sustainability. Modern techniques, such as direct C-H bond activation and arylation catalyzed by transition metals like rhodium and palladium, offer more direct routes to biphenyl nitriles. acs.orgacs.org These contemporary methods can bypass the need for pre-functionalized starting materials, representing a significant evolution from the historical multi-step synthetic sequences. acs.org

Properties

CAS No.

132249-12-8

Molecular Formula

C10H14O2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Amino 4 Biphenyl Propionitrile

Established Synthetic Routes to 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE

The creation of 2-(2-amino-4-biphenyl)propionitrile is not a trivial task and typically involves a sequence of reactions. A logical retrosynthetic analysis suggests that the final step would be the reduction of a nitro group to an amine, as this is a robust and high-yielding transformation. The propionitrile (B127096) side chain can be constructed by α-methylation of an arylacetonitrile precursor. This, in turn, can be synthesized from a halomethylbiphenyl intermediate. The foundational biphenyl (B1667301) core is most effectively constructed using modern cross-coupling reactions.

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis. Palladium- and copper-catalyzed cross-coupling reactions are the most prominent methods for this purpose.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl systems. mdpi.com The reaction's success is due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. nih.gov The general mechanism involves the palladium-catalyzed coupling of an organoboron species (like a phenylboronic acid) with an aryl halide or triflate. mdpi.com

In a potential synthesis of the target molecule's backbone, a substituted aryl halide, such as 4-bromo-1-nitrobenzene, could be coupled with phenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Catalyst Ligand Base Solvent Typical Temperature (°C)
Pd(PPh₃)₄ PPh₃ (internal) K₂CO₃ Toluene/Water 80-110
Pd(OAc)₂ SPhos K₃PO₄ Dioxane 80-100
PdCl₂(dppf) dppf (internal) Na₂CO₃ DMF 90-120

This table presents common conditions for Suzuki-Miyaura reactions used in the synthesis of biphenyl derivatives. Specific conditions may vary based on substrate reactivity.

The Ullmann condensation is a classic method for forming biaryl compounds, predating many palladium-catalyzed reactions. It traditionally involves the copper-promoted coupling of two aryl halide molecules at elevated temperatures. wikipedia.orgorganic-chemistry.org While effective, the classic Ullmann reaction often requires harsh conditions, such as high-boiling polar solvents (e.g., DMF, nitrobenzene) and temperatures exceeding 200°C, with stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have introduced soluble copper catalysts and ligands (such as phenanthroline) that allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov This reaction is a viable, albeit often less preferred, alternative to the Suzuki-Miyaura coupling for constructing the biphenyl core.

Table 2: Typical Conditions for Ullmann Condensation

Copper Source Ligand Base Solvent Typical Temperature (°C)
Cu powder None None Sand (neat) / DMF 180-250
CuI Phenanthroline K₂CO₃ Pyridine 110-150
CuO-NPs None KOH DMAc 25-130

This table outlines various conditions for the Ullmann biaryl synthesis, from traditional high-temperature methods to more modern catalyzed approaches.

Beyond the Suzuki and Ullmann reactions, other metal-catalyzed cross-coupling methods can be employed for biaryl synthesis. These include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents). Each method has distinct advantages regarding substrate scope and functional group tolerance. For instance, organozinc reagents in the Negishi coupling often exhibit high reactivity, allowing for lower reaction temperatures. These alternatives provide a broad toolkit for chemists to select the most appropriate reaction based on the specific precursor molecules and desired functionalities.

The propionitrile group (-CH(CH₃)CN) is a key feature of the target molecule. Its synthesis can be approached in a stepwise manner. A common and effective strategy involves the initial introduction of an acetonitrile (B52724) group (-CH₂CN), followed by methylation at the alpha-position. researchgate.net

The initial arylacetonitrile can be readily synthesized via nucleophilic substitution. For example, a 4-biphenylmethyl halide (prepared from the corresponding methyl-biphenyl derivative) can be treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF.

Following the formation of the arylacetonitrile, selective monomethylation is performed. researchgate.net This is typically achieved by treating the arylacetonitrile with a strong base (e.g., sodium hydride) to deprotonate the α-carbon, followed by the addition of a methylating agent like methyl iodide. This two-step process is a reliable method for constructing the 2-arylpropionitrile moiety. researchgate.net

Table 3: Methods for Propionitrile Side-Chain Construction

Step Reaction Type Reagents Solvent Purpose
1 Nucleophilic Substitution NaCN or KCN DMSO, DMF Introduction of the acetonitrile group

This table details a common two-step sequence for synthesizing a 2-arylpropionitrile side chain from an appropriate precursor.

The final key functional group to be installed is the amino group at the C2 position of the biphenyl core. The most common and reliable method for this transformation is the reduction of a corresponding nitro group. The nitro group serves as a stable and effective precursor to the amine. It can be carried through multiple synthetic steps before being converted in a final, clean reduction step.

A variety of reducing agents can be employed for the conversion of an aromatic nitro group to an amine. Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly efficient method. google.com Chemical reducing agents are also widely used, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal salts like tin(II) chloride (SnCl₂).

Table 4: Common Reagents for Aromatic Nitro Group Reduction

Reagent System Solvent Conditions Notes
H₂ / Pd-C Ethanol, Methanol Room Temperature, 1-4 atm H₂ High efficiency, clean workup
Fe / HCl Water / Ethanol Reflux Inexpensive and effective
SnCl₂·2H₂O Ethanol Reflux Mild conditions, good for sensitive substrates

This table summarizes several widely used methods for the reduction of an aromatic nitro group to an aniline, a crucial step in synthesizing the final target compound.

Multi-Step Synthetic Sequences and Precursor Transformations

The synthesis of 2-(2-amino-4-biphenyl)propionitrile is a multi-step process that necessitates the careful construction of its biphenyl core followed by the introduction of the aminopropionitrile functionality. A plausible synthetic route commences with the formation of a substituted biphenyl structure, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. gre.ac.ukresearchgate.netmdpi.com This powerful carbon-carbon bond-forming reaction allows for the linkage of two aryl fragments, for instance, an appropriately substituted arylboronic acid with an aryl halide.

A key precursor for the synthesis is a suitably functionalized biphenyl aldehyde. For example, 4-biphenylcarboxaldehyde can be synthesized via a modified Suzuki cross-coupling reaction. orgsyn.org To arrive at the specific 2-amino-4-formylbiphenyl precursor required, a strategy involving electrophilic aromatic substitution reactions can be employed. This would typically involve the nitration of a biphenyl precursor, followed by reduction of the nitro group to an amine, and subsequent formylation to introduce the aldehyde group.

With the 2-amino-4-biphenylcarboxaldehyde precursor in hand, the final aminopropionitrile moiety can be introduced via the Strecker synthesis. wikipedia.orgmdpi.comyoutube.com This classic multi-component reaction involves the treatment of an aldehyde with an amine (in this case, the existing amino group can potentially participate or an external source of ammonia (B1221849) can be used) and a cyanide source. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an imine intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile. wikipedia.orgyoutube.com The use of non-toxic cyanide sources like potassium ferrocyanide has been explored to enhance the safety and environmental profile of this reaction. researchgate.netlookchem.com

Optimization of Reaction Conditions and Process Efficiency

Catalysis is central to the efficient synthesis of the biphenyl precursor and the subsequent Strecker reaction.

Biphenyl Core Synthesis: In Suzuki-Miyaura coupling reactions, the choice of palladium catalyst and ligand is critical. Catalysts can range from simple palladium salts to more complex systems with sophisticated phosphine (B1218219) ligands. gre.ac.uk Nanoparticle catalysts are also being explored for their high activity and stability. google.com The solvent system for Suzuki couplings often consists of a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous basic solution (e.g., Na2CO3 or K2CO3). mdpi.comgoogle.com

Strecker Synthesis: The Strecker reaction can be catalyzed by a variety of acids or bases. organic-chemistry.org More recently, organocatalysts and metal-based Lewis acids, such as those involving zirconium or titanium, have been developed to improve yields and, in some cases, achieve enantioselectivity. mdpi.comacs.org The selection of the cyanide source is also a key consideration, with options including hydrogen cyanide (HCN), alkali metal cyanides (KCN, NaCN), or silylated cyanides like trimethylsilyl (B98337) cyanide (TMSCN). acs.orgnih.gov The choice of solvent can significantly impact the reaction, with both aqueous and organic solvents being utilized. acs.orgresearchgate.net In some cases, solvent-free conditions have been shown to be effective. organic-chemistry.org

Reaction StepCatalyst/ReagentSolvent SystemTypical Conditions
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), Base (e.g., K2CO3, Na2CO3)Toluene/Water, Dioxane, DMF/Water70-110°C
Strecker Synthesis Lewis Acids (e.g., Zr, Ti complexes), Organocatalysts (e.g., thiourea (B124793) derivatives), Cyanide Source (e.g., KCN, TMSCN)Water, THF, Acetonitrile, Solvent-freeRoom Temperature to 80°C

This table provides a generalized overview of typical catalysts and solvents. Specific conditions can vary significantly based on the substrates used.

Temperature and pressure are fundamental parameters that can be adjusted to optimize reaction outcomes.

Temperature: Most of the synthetic steps, including Suzuki couplings and Strecker reactions, are sensitive to temperature. For Suzuki couplings, temperatures are often elevated (e.g., 70-110 °C) to ensure a sufficient reaction rate, though milder conditions are continuously being developed. mdpi.com The Strecker reaction can often be performed at room temperature, but in some cases, moderate heating may be required to drive the reaction to completion, particularly with less reactive substrates. nih.gov

Pressure: While many of the synthetic steps are typically carried out at atmospheric pressure, high-pressure conditions can be employed in certain transformations. For instance, high-pressure, high-temperature (HP/HT) conditions are known to influence nitride synthesis and can be used to overcome activation barriers in certain reactions. nih.govacs.org However, for the proposed synthetic sequence, optimization of temperature and catalyst selection is generally more common than the application of high pressure.

Derivatization and Analog Synthesis from 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE

The structure of 2-(2-amino-4-biphenyl)propionitrile offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs.

The two phenyl rings of the biphenyl scaffold are susceptible to electrophilic aromatic substitution, such as halogenation, nitration, or Friedel-Crafts reactions. The position of substitution is directed by the existing amino and propionitrile groups. The amino group is a strongly activating, ortho-, para-directing group, while the propionitrile group is deactivating and meta-directing. pearson.comlibretexts.org The interplay of these directing effects will determine the regioselectivity of the substitution on each ring. The phenyl group itself acts as an ortho-, para-director for substitution on the adjacent ring. pearson.com

The aminopropionitrile group provides a rich platform for chemical transformations.

Transformations of the Nitrile Group: The nitrile functional group can be readily hydrolyzed under acidic or basic conditions to first yield a primary amide and, upon further reaction, a carboxylic acid, leading to the formation of the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.comresearchgate.net The nitrile can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation, which would convert the starting material into a 1,2-diamine. nrochemistry.combeilstein-journals.orgacs.org

Transformations of the Amino Groups: The primary amino group on the biphenyl ring and the amino group of the propionitrile moiety can undergo a variety of reactions. N-acylation with acid chlorides or anhydrides can be used to introduce amide functionalities. nih.govresearchgate.netarkat-usa.org N-alkylation can also be achieved, though selective alkylation of one amino group over the other would require careful selection of reaction conditions and potentially the use of protecting groups. acs.orgacs.orgrsc.org

Functional GroupTransformationReagents/ConditionsProduct Type
Nitrile HydrolysisH3O+ or OH-, heatα-Amino acid or α-Amino amide
Nitrile ReductionLiAlH4 or Catalytic Hydrogenation (e.g., Raney Nickel)1,2-Diamine
Amino N-AcylationAcid chlorides, AnhydridesN-Acyl derivative
Amino N-AlkylationAlkyl halides, BaseN-Alkyl derivative

This table summarizes common transformations for the functional groups present in 2-(2-amino-4-biphenyl)propionitrile.

Reactions Involving the Amino Group

The primary amino group in 2-(2-amino-4-biphenyl)propionitrile is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions are fundamental in modifying the structure of the parent molecule and paving the way for the synthesis of more complex derivatives.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, the acylation of a similar compound, 2-amino-2-methylthiopropanamide, with substituted benzoyl chlorides leads to the formation of 2-benzoylamino-2-methylthiopropaneamides. rsc.org These acylated products can then undergo cyclization reactions under either basic or acidic conditions to form different heterocyclic rings. rsc.org

Alkylation: The nucleophilic character of the amino group also allows for alkylation reactions with various alkyl halides. This process introduces alkyl substituents onto the nitrogen atom, further diversifying the range of accessible derivatives.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines are valuable intermediates that can undergo further reactions, including cyclization or reduction to form saturated amines.

Below is a table summarizing the general types of reactions involving the amino group of α-aminonitriles, which are applicable to 2-(2-amino-4-biphenyl)propionitrile.

Reaction TypeReagentProduct Type
AcylationAcid Chloride/AnhydrideN-Acyl-α-aminonitrile
AlkylationAlkyl HalideN-Alkyl-α-aminonitrile
CondensationAldehyde/KetoneImine (Schiff Base)

Synthesis of Related Heterocyclic Compounds

The dual functionality of 2-(2-amino-4-biphenyl)propionitrile makes it an excellent precursor for the synthesis of a variety of five-membered heterocyclic compounds. arkat-usa.org In most of these syntheses, the entire molecule of the α-aminonitrile is incorporated into the resulting heterocyclic system, utilizing both the nucleophilic amino group and the electrophilic nitrile group. arkat-usa.org

Imidazole Derivatives: Substituted imidazoles can be synthesized from α-aminonitriles through their reaction with imidoesters. arkat-usa.org This reaction leads to the formation of 5-amino-4H-imidazoles, which are important scaffolds in many bioactive compounds. arkat-usa.org

Oxazole (B20620) Derivatives: The synthesis of oxazole derivatives can be achieved through the acylation of the amino group of the α-aminonitrile, followed by a cyclization reaction. For example, substituted phenylureas derived from α-aminonitriles can react in anhydrous phosphoric acid to initially form 5-imino-4,5-dihydro-1,3-oxazole derivatives. rsc.org

Thiazole (B1198619) Derivatives: While direct synthesis from 2-(2-amino-4-biphenyl)propionitrile is not explicitly detailed in the provided search results, a general method for thiazole synthesis involves the reaction of acylated aminonitriles in an acidic medium like polyphosphoric acid. This was observed in the cyclization of 2-benzoylamino-2-methylthiopropaneamides, which yielded substituted 2-phenyl-4,4-dimethylthiazolin-5-ones. rsc.org

The following table outlines the synthesis of different heterocyclic compounds from α-aminonitrile precursors.

HeterocycleKey Reagent(s)General Reaction Pathway
ImidazoleImidoestersReaction of the α-aminonitrile with an imidoester. arkat-usa.org
OxazoleAcylating agentsAcylation of the amino group followed by acid-catalyzed cyclization. rsc.org
ThiazoleAcylating agents, AcidAcylation followed by cyclization in a strong acid medium. rsc.org

Mechanistic Studies of Synthetic Pathways

The synthesis of α-aminonitriles like 2-(2-amino-4-biphenyl)propionitrile is often achieved through multicomponent reactions such as the Strecker synthesis or the Bucherer-Bergs reaction. Mechanistic studies of these pathways provide insight into the formation of the crucial C-C and C-N bonds.

Strecker Synthesis: The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia (or an amine), and a cyanide source (like hydrogen cyanide or a cyanide salt). researchgate.net The mechanism is generally understood to proceed through the following steps:

Imine Formation: The aldehyde or ketone first reacts with ammonia to form an imine intermediate. researchgate.net

Nucleophilic Attack: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile. researchgate.net

Bucherer-Bergs Reaction: This reaction provides a route to hydantoins, which can be subsequently hydrolyzed to α-amino acids, from ketones or cyanohydrins, ammonium (B1175870) carbonate, and a cyanide salt. nih.gov The mechanism is more complex than the Strecker synthesis and involves the following key transformations:

Cyanohydrin and Aminonitrile Formation: The reaction likely proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. nih.gov

Carbamic Acid Formation and Cyclization: The amino group of the aminonitrile attacks carbon dioxide (generated from ammonium carbonate) to form a cyano-containing carbamic acid. nih.gov This intermediate then undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one. nih.gov

Rearrangement to Hydantoin (B18101): The 5-imino-oxazolidin-2-one finally rearranges to the more stable hydantoin ring system. nih.gov

While these are the generally accepted mechanisms for the synthesis of the α-aminonitrile core, specific mechanistic studies for the synthesis of 2-(2-amino-4-biphenyl)propionitrile were not found in the provided search results. However, it is reasonable to assume that its synthesis would follow one of these established pathways, starting from the corresponding 2-amino-4-biphenyl aldehyde or ketone.

Theoretical and Computational Investigations of 2 2 Amino 4 Biphenyl Propionitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to optimize molecular geometry and predict a wide range of properties. For molecules similar to 2-(2-amino-4-biphenyl)propionitrile, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for achieving accurate results. analis.com.my These calculations help in understanding the molecule's stability and the electronic effects of its functional groups—the amino group, the nitrile group, and the biphenyl (B1667301) system. analis.com.myfrontiersin.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer is a key factor in determining potential bioactivity. researchgate.net In molecules analogous to 2-(2-amino-4-biphenyl)propionitrile, the HOMO is typically localized on the more electron-rich portions, such as the amino group and the phenyl rings, while the LUMO may be distributed over the nitrile group and the biphenyl system. The study of related compounds shows that the HOMO-LUMO energy gap can be effectively controlled by different substituents on the aromatic rings. nih.gov

Below is a table of HOMO, LUMO, and energy gap values for structurally related compounds, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile (B52724)--3.98 researchgate.net
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-5.69-1.634.06 nih.gov
2-amino-4-chlorobenzonitrile-6.439-1.6774.762 analis.com.my

Global reactivity descriptors, derived from the HOMO and LUMO energy levels, provide quantitative measures of a molecule's reactivity. These parameters, based on conceptual DFT, help predict how a molecule will behave in a chemical reaction. analis.com.my Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

These parameters indicate that molecules with high electrophilicity are good electron acceptors. nih.gov The analysis of related compounds suggests that the amino and nitrile substituents on the biphenyl core would significantly influence these reactivity parameters. analis.com.mynih.gov

The following interactive table presents calculated reactivity parameters for a compound structurally similar to 2-(2-amino-4-biphenyl)propionitrile.

ParameterValueCompoundSource
Ionization Potential (I)6.439 eV2-amino-4-chlorobenzonitrile analis.com.my
Electron Affinity (A)1.677 eV2-amino-4-chlorobenzonitrile analis.com.my
Electronegativity (χ)4.058 eV2-amino-4-chlorobenzonitrile analis.com.my
Chemical Hardness (η)2.381 eV2-amino-4-chlorobenzonitrile analis.com.my
Chemical Softness (S)0.420 eV⁻¹2-amino-4-chlorobenzonitrile analis.com.my
Electrophilicity Index (ω)3.458 eV2-amino-4-chlorobenzonitrile analis.com.my

Molecular Modeling and Docking Studies for Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as 2-(2-amino-4-biphenyl)propionitrile, might interact with a biological target, typically a protein or enzyme. frontiersin.org

Given that 2-(2-amino-4-biphenyl)propionitrile is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, a primary target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govechemi.com Docking simulations would place the molecule into the active site of these enzymes to predict its binding mode and affinity. Key interactions would likely involve:

Hydrogen bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor.

π-π stacking: The biphenyl rings can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the enzyme's active site.

Hydrophobic interactions: The aromatic rings also contribute to favorable hydrophobic interactions within the binding pocket. nih.gov

The binding energy, often calculated in kcal/mol, provides an estimate of the affinity of the compound for the target. A more negative value typically indicates a stronger binding affinity. frontiersin.org Docking studies of similar biphenyl compounds against various protein targets have demonstrated the importance of these interactions in achieving high binding scores. nih.govnih.gov

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of 2-(2-amino-4-biphenyl)propionitrile is heavily influenced by the rotation around the C-C single bond connecting the two phenyl rings. In many biphenyl systems, steric hindrance between substituents at the ortho positions can restrict this rotation, leading to a non-planar conformation. This restricted rotation can result in atropisomerism, where the molecule exists as a pair of non-superimposable, stable enantiomers.

Reaction Pathway Modeling for Synthetic Optimization

Understanding the synthetic pathway is crucial for optimizing the production of 2-(2-amino-4-biphenyl)propionitrile. One reported laboratory synthesis involves several steps starting from methyl benzylacetonitrile. echemi.com The key step in forming the biphenyl structure is a reaction between a substituted phenyl ring and benzene (B151609), facilitated by copper powder and other reagents. echemi.com

Modern synthetic strategies for constructing biphenyl backbones often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves coupling an aryl boronic acid with an aryl halide. For this specific compound, a potential route could involve a Suzuki coupling between a derivative of 2-aminophenylpropionitrile and a phenylboronic acid. Computational modeling of such reaction pathways can help optimize the process. By calculating the energies of intermediates and transition states, chemists can understand the reaction mechanism in detail. This allows for the rational selection of catalysts, bases, solvents, and temperatures to maximize yield and minimize byproducts, as demonstrated by the 95% yield achieved in an analogous Suzuki coupling to form a biphenyl backbone.

Exploration of Biological Interactions and Mechanistic Pathways in Vitro and Cellular Focus

Investigation of Enzyme Inhibition Profiles

There is currently no available data on the inhibitory activity of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE against the following enzyme systems.

Cyclooxygenase (COX) Enzyme System Interactions

No studies were found that investigated the interaction of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE with COX-1 or COX-2 enzymes. Therefore, its potential to inhibit prostaglandin (B15479496) synthesis via this pathway remains uncharacterized.

Kinase Inhibition Mechanisms (e.g., PAK, PI3K, AKT, PDK1)

Information regarding the inhibitory effects of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE on protein kinases, including p21-activated kinase (PAK), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), or 3-phosphoinositide-dependent protein kinase 1 (PDK1), is not present in the available scientific literature.

Other Enzyme Systems of Research Interest

Beyond the COX and kinase enzyme families, no other specific enzyme inhibition data for 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE has been reported.

Cellular Assay Systems for Mechanistic Studies

In the absence of enzyme activity data, cellular assays would provide the next level of insight into the compound's biological effects. However, no such studies have been published for 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE.

Anti-proliferative Effects in Cancer Cell Lines

There are no published reports detailing the screening of 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE for anti-proliferative or cytotoxic activity against any cancer cell lines. Consequently, data such as IC₅₀ values are unavailable.

Impact on Specific Cellular Signaling Pathways (e.g., phosphorylation events)

Consistent with the lack of kinase inhibition and anti-proliferative data, there is no information on how 2-(2-AMINO-4-BIPHENYL)PROPIONITRILE might affect specific cellular signaling pathways, such as the phosphorylation of key signaling proteins.

Modulation of Cell Migration and Adhesion in Model Systems

The direct effects of 2-(2-amino-4-biphenyl)propionitrile on cell migration and adhesion have not been extensively documented in publicly available research. However, the structural components of the molecule, namely the biphenyl (B1667301) group and the amino acid-like scaffold, suggest potential interactions with cellular systems that govern these processes. Studies on related compounds provide a framework for understanding how it might behave.

For instance, research into β-amino acid polymers has shown that cationic-hydrophobic amphiphilic structures can promote cell adhesion. nih.gov These polymers mimic the functions of cell-adhesive proteins and peptides. nih.gov The biphenyl moiety of 2-(2-amino-4-biphenyl)propionitrile provides a significant hydrophobic region, while the amino group introduces a potential cationic center, suggesting a possible, albeit weaker, interaction with cell surfaces through similar amphiphilic properties.

Furthermore, α-amino nitriles are recognized as important precursors for a variety of pharmaceutically active compounds, including those that can influence cell behavior. researchgate.net While specific data on 2-(2-amino-4-biphenyl)propionitrile is lacking, the broader class of molecules is known to interact with biological systems where cell migration and adhesion are critical. For example, derivatives of aminonitriles are investigated for roles in cancer research where inhibiting cell migration is a key therapeutic goal. The rigid biphenyl structure could facilitate specific orientations within protein binding sites that are involved in cell adhesion pathways.

Ligand-Target Binding Characterization

Specific ligand-target binding data for 2-(2-amino-4-biphenyl)propionitrile is not well-defined in the scientific literature. However, it is known to be an intermediate in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). echemi.com Flurbiprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This relationship suggests that the precursor, 2-(2-amino-4-biphenyl)propionitrile, might have some affinity for the same or related targets, although likely with different potency.

Analysis of structurally analogous compounds provides insight into potential binding interactions. For example, other biphenyl-containing molecules have been characterized as ligands for various receptors. 6-(2-Amino-ethyl)-biphenyl-2,3-diol has shown binding affinity for the D(1A) dopamine (B1211576) receptor. bindingdb.org This indicates that the biphenyl scaffold can be accommodated in the binding sites of G protein-coupled receptors. The amino and nitrile groups of 2-(2-amino-4-biphenyl)propionitrile would further influence its electronic and steric profile, determining its specificity and affinity for potential protein targets. The amino group can act as a hydrogen bond donor, a common interaction in ligand-receptor binding.

The table below summarizes binding data for compounds structurally related to 2-(2-amino-4-biphenyl)propionitrile to illustrate the binding potential of the biphenyl scaffold.

Compound NameTargetBinding Affinity (Ki)
6-(2-Amino-ethyl)-biphenyl-2,3-diolD(1A) dopamine receptor (Rat)1500 nM bindingdb.org

This table presents data for a structurally related compound to infer potential target classes for 2-(2-amino-4-biphenyl)propionitrile.

Structure-Activity Relationship (SAR) Studies for Biological Effects

While specific structure-activity relationship (SAR) studies for 2-(2-amino-4-biphenyl)propionitrile are not available, general principles can be derived from research on similar molecules. SAR studies on related aminonitrile and biphenyl derivatives reveal the importance of specific structural features for biological activity. nih.govfrontiersin.org

The key structural components of 2-(2-amino-4-biphenyl)propionitrile for SAR consideration are:

The Biphenyl System: This rigid, hydrophobic moiety is crucial for target binding, often engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket. nih.gov The substitution pattern on the biphenyl rings significantly impacts activity.

The Amino Group: The position and substitution of the amino group are critical. The primary amino group at the 2-position can form key hydrogen bonds and salt bridges, influencing both affinity and selectivity.

The Propionitrile (B127096) Moiety: The nitrile group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. nih.gov The stereochemistry of the chiral center in the propionitrile side chain is also expected to be a major determinant of biological specificity and potency.

In a study of 2-aminopyrrole-3-carbonitrile derivatives, the carbonitrile group and the N-benzyl side chains were found to be important for inhibitory potency against metallo-β-lactamases. nih.gov This highlights the role of the nitrile and adjacent bulky substituents in defining activity. For 2-(2-amino-4-biphenyl)propionitrile, the biphenyl group serves as the bulky substituent.

Furthermore, studies on donor-acceptor-substituted biphenyl derivatives show that the electronic properties of substituents on the biphenyl system govern intramolecular charge-transfer and, consequently, their photophysical properties, which can be relevant for certain biological interactions. frontiersin.org Modifications to the biphenyl rings, such as the introduction of electron-withdrawing or -donating groups, would be expected to modulate the biological activity of 2-(2-amino-4-biphenyl)propionitrile.

The following table outlines the key structural features and their likely impact on biological activity based on studies of analogous compounds.

Structural FeaturePotential Role in Biological ActivitySource of Inference
Biphenyl Core Provides a rigid scaffold for hydrophobic and π-π stacking interactions within binding sites. nih.gov
Amino Group (-NH2) Acts as a hydrogen bond donor, influencing polarity and receptor affinity.
Propionitrile Group (-CH(CH3)CN) The nitrile can act as a hydrogen bond acceptor; the chiral center likely confers stereospecificity to interactions. nih.gov

Potential Research Applications and Future Directions

Role as Chemical Probes for Investigating Biological Mechanisms

The biphenyl (B1667301) nitrile scaffold is instrumental in the development of sophisticated chemical probes for visualizing and studying biological targets. A key application is in the creation of Positron Emission Tomography (PET) probes for imaging receptors in the brain.

Researchers have successfully developed PET probes for central AMPA receptors by modifying related benzonitrile (B105546) structures. nih.gov The process involves synthesizing derivatives and screening them to identify candidates with high binding affinity and specificity. For instance, a derivative, [(11)C]21a (2-[1-(3-methylaminophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl]benzonitrile), demonstrated specific binding to the neocortex and hippocampus, areas with high AMPA receptor localization. nih.gov PET imaging in animal models confirmed that the probe's uptake in the brain was consistent with receptor distribution and could be blocked by the unlabeled compound in a dose-dependent manner. nih.gov This highlights the potential of the biphenyl nitrile framework in creating translational research tools for neurological studies. nih.gov

The development of such probes facilitates a deeper understanding of receptor pharmacology and paves the way for investigating the role of these targets in various neurological and psychiatric disorders.

Development as Lead Compounds for Advanced Preclinical Research

The biphenyl structure is a privileged scaffold in medicinal chemistry, and its combination with a nitrile or related functional group has led to the discovery of potent lead compounds for various diseases, including viral infections and cancer.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A molecular hybridization strategy combining a cyanomethyl linker with biphenyl-diarylpyrimidine (DAPY) derivatives has yielded a new series of potent NNRTIs. nih.gov In these compounds, the biphenyl group enhances π–π stacking interactions within the hydrophobic pocket of the reverse transcriptase enzyme, which includes key amino acid residues like Y181, Y188, and W229. nih.gov This interaction helps to stabilize the "U" shaped conformation of the inhibitor bound to the enzyme. The strategic incorporation of the cyano (CN) group has been shown to be an effective strategy for developing DAPY analogues with high antiviral potency, with some compounds showing activity in the low nanomolar range against wild-type HIV-1 and clinically relevant mutant strains. nih.gov

Selective PKMYT1 Inhibitors for Cancer Therapy: Recent research has identified 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a promising synthetic lethal target for treating breast cancers with CCNE1 amplification. nih.gov Through structure-based drug design, researchers developed compounds that showed excellent potency against PKMYT1 while sparing the related kinase WEE1, thus improving selectivity. The lead compounds effectively suppressed the proliferation of CCNE1-amplified breast cancer cell lines. nih.gov X-ray crystallography confirmed that key binding interactions between the inhibitor and specific residues (Asp251 and Tyr121) of the PKMYT1 enzyme were crucial for the enhanced potency and selectivity. nih.gov

Table 1: Research Findings on Biphenyl Derivatives as Lead Compounds

Therapeutic TargetCompound ClassKey Structural FeaturesResearch FindingReference
HIV-1 Reverse TranscriptaseBiphenyl-substituted diarylpyrimidinesBiphenyl group, cyanomethyl linkerBiphenyl group enhances π–π interactions with the enzyme's hydrophobic pocket. The cyanomethyl linker is a key feature for high antiviral potency. nih.gov
PKMYT1 Kinase2-Amino-[1,1'-biphenyl]-3-carboxamidesAmino-biphenyl-carboxamide scaffoldIntroduction of key binding interactions with Asp251 and Tyr121 residues led to high potency and selectivity for PKMYT1 over WEE1. nih.gov

Applications in the Synthesis of Complex Molecules and Advanced Materials

2-(2-Amino-4-biphenyl)propionitrile and related structures serve as versatile building blocks in organic synthesis.

Pharmaceutical Intermediates: The compound is known as an intermediate in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). echemi.com The synthesis involves a multi-step process starting from methyl benzylacetonitrile, proceeding through nitration, reduction, and acetylation steps, followed by a reaction with benzene (B151609) to form the biphenyl core, and a final reduction to yield the amino-biphenyl-propionitrile structure. echemi.com

Synthesis of Complex Heterocycles and Advanced Materials: Biphenyl nitrile compounds are valuable precursors in creating more complex molecular architectures. An efficient method has been developed for the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles from acylethynylpyrroles and malononitrile, achieving yields of up to 88%. nih.gov These resulting complex molecules are considered prospective candidates for both pharmaceutical and high-tech applications. nih.gov

Furthermore, biphenyl nitriles are utilized in the synthesis of liquid crystals. nih.gov The high hydrophobicity and structural similarity of various biphenyl nitrile compounds necessitate advanced separation techniques like microemulsion electrokinetic chromatography (MEEKC) for quality control during the synthesis process. nih.gov

Table 2: Synthetic Applications of Biphenyl Nitriles

Application AreaSpecific UseSynthetic Method/TechniqueReference
PharmaceuticalsIntermediate for FlurbiprofenMulti-step synthesis involving nitration, reduction, and biphenyl formation. echemi.com
Complex MoleculesSynthesis of 2-(3-amino-2,4-dicyanophenyl)pyrrolesReaction of acylethynylpyrroles with malononitrile. nih.gov
Advanced MaterialsSynthesis of Liquid CrystalsUtilizes biphenyl nitrile precursors. Quality control by MEEKC. nih.gov

Emerging Research Avenues and Unexplored Potential of Biphenyl Nitriles

The field of C-H functionalization offers new and efficient ways to modify complex molecules, and biphenyl nitriles are at the forefront of this emerging area.

A pioneering strategy for achieving meta-selective C-H functionalization utilizes nitrile-containing templates. wikipedia.org This method employs a removable linker to tether a nitrile group to an aromatic ring. The nitrile coordinates to a palladium catalyst in a linear "end-on" fashion, which guides the catalyst to the meta-position of the aromatic ring through a large macrocyclic transition state. This approach overcomes the strong preference for ortho-functionalization typically seen in C-H activation reactions. wikipedia.org This strategy has been successfully applied to the meta-olefination of biologically important biphenyl derivatives, demonstrating its potential for creating novel analogues of existing drugs and bioactive compounds. wikipedia.org

The continued exploration of the unique electronic and coordinating properties of the nitrile group within the biphenyl framework is expected to unlock further synthetic innovations and applications in materials science, catalysis, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-amino-4-biphenyl)propionitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted biphenyl precursors and nitrile-containing intermediates. For example, analogous nitrile derivatives are synthesized using Ullmann or Suzuki-Miyaura cross-coupling to introduce aryl groups, followed by amination . Optimization of catalysts (e.g., Pd-based), solvent systems (e.g., DMF/water mixtures), and temperature (80–120°C) is critical for minimizing side products like dehalogenated byproducts. Yields are typically monitored via HPLC or GC-MS, with purification by column chromatography .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming the identity of 2-(2-amino-4-biphenyl)propionitrile?

  • Methodological Answer :

  • X-ray crystallography (via SHELX software) resolves crystal packing and bond angles, essential for confirming stereochemistry .
  • NMR (¹H/¹³C) identifies proton environments, with amino and nitrile groups showing distinct shifts (δ 2.5–3.5 ppm for -CN, δ 5–6 ppm for -NH₂).
  • FT-IR verifies functional groups (C≡N stretch ~2240 cm⁻¹, N-H bend ~1600 cm⁻¹).
  • Elemental analysis validates empirical formulas (e.g., C₁₃H₁₇N) .

Q. What safety protocols are recommended for handling nitrile-containing compounds like 2-(2-amino-4-biphenyl)propionitrile?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. Toxicity data for analogous nitriles (e.g., LD₅₀ in rodents) suggest acute exposure risks. Store in inert atmospheres (argon) at ≤4°C to prevent degradation. Waste disposal should follow EPA guidelines for nitrile-containing organics .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing 2-(2-amino-4-biphenyl)propionitrile derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates in coupling reactions. For example, modeling Pd-catalyzed amination can identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination). Molecular docking studies may also predict bioactivity if targeting enzyme inhibition .

Q. What strategies resolve contradictions in spectroscopic data for biphenylpropionitrile derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to detect dynamic processes.
  • High-resolution MS (HRMS-ESI) for exact mass validation.
  • Comparative analysis with structurally validated analogs (e.g., 2-(4-isobutylphenyl)propionitrile) .

Q. How can functionalization of the biphenyl core enhance the compound's utility in materials science or medicinal chemistry?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -B(OH)₂) introduced via Miyaura borylation improve solubility for polymer applications .
  • Sulfonyl or benzyl groups (e.g., 2-((4-bromophenyl)sulfonyl) derivatives) enhance bioactivity by modulating lipophilicity and target binding .

Q. What experimental designs are effective for studying the compound's stability under physiological conditions?

  • Methodological Answer :

  • pH stability assays (pH 1–10 buffers, 37°C) with LC-MS monitoring.
  • Metabolic stability tests using liver microsomes (e.g., rat S9 fraction) to assess CYP450-mediated degradation.
  • Accelerated degradation studies (40°C/75% RH) for shelf-life prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.